(1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL
Description
Absolute Configuration Verification via X-ray Crystallography
The absolute configuration of this compound is determined using X-ray crystallography, which provides unambiguous evidence of spatial arrangement. This technique analyzes diffraction patterns generated by crystallized samples to map atomic positions. For this compound, the (1R,2S) designation indicates that the first carbon has an R configuration (amino group priority), while the second carbon has an S configuration (hydroxyl group priority). The 2-ethylphenyl group’s ortho substitution further stabilizes the crystal lattice through van der Waals interactions.
Chiral Center Impact on Molecular Geometry
The two chiral centers induce distinct molecular geometries. The first carbon’s amino and 2-ethylphenyl groups adopt a tetrahedral arrangement, while the second carbon’s hydroxyl and methyl groups create a staggered conformation. This stereochemistry influences hydrogen-bonding capacity: the hydroxyl group acts as a hydrogen bond donor, and the amino group serves as both donor and acceptor. Such interactions are critical in biological systems, where enantiomers may exhibit divergent pharmacological activities.
Comparative Analysis with Related β-Amino Alcohol Derivatives
β-Amino alcohols are characterized by amino and hydroxyl groups on adjacent carbons. The structural variations among derivatives significantly affect their chemical behavior:
3-[(1-Phenylethyl)amino]propan-1-ol (CAS 128218-35-9) :
- Shares the molecular formula C₁₁H₁₇NO but differs in functional group placement.
- The amino group is on the third carbon, and the hydroxyl group is on the first carbon, reducing steric hindrance compared to the target compound.
- Used as an intermediate in synthesizing cytostatic agents like ifosfamide.
1-[[2-[(2-Aminoethyl)amino]ethyl]amino]propan-2-ol (CAS 38595-73-2) :
(1R,2S)-1-Amino-1-(2-aminophenyl)propan-2-ol (CID 55294905) :
| Compound | Molecular Formula | Chiral Centers | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₁H₁₇NO | 2 | Amino, hydroxyl, 2-ethylphenyl |
| 3-[(1-Phenylethyl)amino]propan-1-ol | C₁₁H₁₇NO | 1 | Amino, hydroxyl, phenylethyl |
| 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]propan-2-ol | C₇H₁₉N₃O | 1 | Hydroxyl, polyamine |
The target compound’s 2-ethylphenyl group confers lipophilicity, enhancing membrane permeability in biological applications. In contrast, derivatives with polar substituents, such as additional amino groups or hydroxyl chains, exhibit improved aqueous solubility but reduced bioavailability.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m0/s1 |
InChI Key |
JSMGPFUDSSMWIF-KWQFWETISA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H]([C@H](C)O)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Routes
- Starting Materials : Common starting materials include 2-ethylphenylacetone, which undergoes amination and hydroxylation to introduce the amino and hydroxyl groups on the propanol backbone.
- Chiral Control : The stereochemistry is controlled either by chiral catalysts or by using chiral pool starting materials to achieve the (1R,2S) configuration.
- Reductive Amination : A key step involves reductive amination of the corresponding ketone intermediate to introduce the amino group with stereochemical control.
Biocatalytic Cascade Synthesis
Recent advances have demonstrated the use of enzyme cascades for the efficient and enantioselective synthesis of amino alcohols structurally related to this compound.
- Two-Pot Four-Step Sequential Biocatalytic Cascade : Starting from l-phenylalanine, a sequence of enzymatic reactions including deamination, oxidation, and transamination leads to the formation of chiral amino alcohols with high enantiomeric excess (>99% ee).
- One-Pot Concurrent Two-Step Cascade : This approach involves simultaneous oxidation of diol intermediates followed by amination using transaminases or amine dehydrogenases, achieving yields up to 92% and enantiomeric purity exceeding 99.9% ee.
- Enzymes Used : Key enzymes include tyrosine ammonia lyase, alcohol dehydrogenases, ω-transaminases, and amine dehydrogenases, often expressed in recombinant E. coli cells.
- Sustainability : These biocatalytic methods are notable for their high atom economy, mild reaction conditions, and use of renewable starting materials such as l-phenylalanine.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material(s) | Key Steps | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Chemical synthesis via reductive amination | 2-ethylphenylacetone | Ketone formation, reductive amination | Variable | Dependent on catalyst | Requires chiral catalysts or chiral pool |
| Two-pot four-step biocatalytic cascade | l-phenylalanine | Deamination, oxidation, transamination | ~75-92 | >99% | High stereoselectivity, mild conditions |
| One-pot concurrent two-step cascade | Chiral diol intermediates | Oxidation, amination | Up to 92 | >99.9% | Efficient, redox self-sufficient system |
Detailed Research Findings
- Enzymatic Conversion from l-Phenylalanine : The process begins with tyrosine ammonia lyase catalyzing deamination of l-phenylalanine to cinnamic acid, followed by enzymatic steps converting intermediates to chiral diols and finally to amino alcohols with high yield and enantioselectivity.
- Reductive Amination Challenges : Attempts to directly aminate hydroxyketone intermediates using amine dehydrogenases sometimes fail, necessitating alternative transaminase-based routes for successful synthesis.
- Stereochemical Outcome : The enzyme choice and reaction conditions dictate the stereochemistry of the product, allowing access to either (1R,2S) or (1S,2S) isomers with high enantiomeric purity.
- Scale and Practicality : These biocatalytic methods have been demonstrated at scales of 100 mg to several hundred mg with consistent results, indicating potential for scale-up.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is used as a chiral building block in organic synthesis. It can be used to synthesize other chiral compounds and as a ligand in asymmetric catalysis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the stereochemical requirements of biological processes.
Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop drugs with specific stereochemistry for improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The phenyl ring substituents significantly alter physical properties such as density, solubility, and boiling points. Key examples include:
*Estimated based on molecular formula C₁₁H₁₇NO.
Key Observations :
- Halogenated Derivatives : The dichlorophenyl analog (1213211-40-5) exhibits higher density and boiling point due to increased molecular weight and halogen-induced polarity .
- Heterocyclic Substituents : The furyl-containing compound (1213543-11-3) has lower density and molecular weight, likely enhancing aqueous solubility .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity: The ethyl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration for CNS-targeted HIV therapy.
- Metabolic Stability : Fluorinated analogs (e.g., 1269791-10-7) resist oxidative metabolism, extending half-life but requiring careful toxicity evaluation .
- Toxicity : Chlorinated derivatives (1213211-40-5) may pose hepatotoxicity risks, whereas furyl-containing compounds (1213543-11-3) could offer safer profiles due to heterocyclic biodegradability .
Biological Activity
(1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is a chiral compound with significant potential in pharmaceutical and biochemical research. Its unique structure, which includes an amino group and a hydroxyl group along with a 2-ethyl-substituted phenyl ring, positions it as a versatile building block for various applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C11H17NO
- Molecular Weight : 179.26 g/mol
- Density : 1.030±0.06 g/cm³
- Boiling Point : 314.6±27.0 °C
- pKa : 12.58±0.45
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial for therapeutic applications targeting metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways critical for cellular functions.
Enzyme Interaction Studies
Research indicates that this compound interacts with enzymes involved in neurotransmission and metabolism:
- Cholinesterase Inhibition : A study profiling various chemicals found that similar compounds exhibited significant inhibition of cholinesterase, suggesting potential neuroprotective effects for this compound .
Pharmacological Profiles
The pharmacological properties of this compound have been explored in various contexts:
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds to highlight differences in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1R,2R)-1-amino-1-(2-ethylphenyl)propan-2-OL | C11H17NO | Enantiomeric form; potential differences in biological activity |
| (1S,2S)-1-amino-1-(4-methylphenyl)propan-2-OL | C11H17NO | Different phenyl substitution; may exhibit distinct pharmacological properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
